molecular formula C11H10F3NO B7974073 4-(4,4,4-Trifluorobutoxy)benzonitrile

4-(4,4,4-Trifluorobutoxy)benzonitrile

Cat. No. B7974073
M. Wt: 229.20 g/mol
InChI Key: IHAOZGGKBHVHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4,4-Trifluorobutoxy)benzonitrile is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dermatological Applications : The compound 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425) is a nonsteroidal androgen receptor antagonist used for sebum control and treating androgenetic alopecia. It has shown potency, selectivity, and in vivo activity, with rapid systemic metabolism reducing the risk of unwanted side effects (Li et al., 2008).

  • Electrochemical Applications : 4-(Trifluoromethyl)-benzonitrile (4-TB) has been used as a novel electrolyte additive for high voltage lithium-ion batteries, specifically for LiNi 0.5 Mn 1.5 O4 cathodes. It significantly improves the cyclic stability and capacity retention of the batteries (Huang et al., 2014).

  • Pharmaceutical Synthesis : There's been a development in the asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, which are important in pharmaceutical synthesis (Jiang et al., 2003).

  • Material Science : In the field of material science, 4-(Trifluoromethyl)-benzonitrile has been explored for its applications in the development of novel materials with specific properties, such as liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).

  • Solar Energy : 4-Amino-2-(trifluoromethyl)benzonitrile (ATMB) has been used as an additive in polymer solar cells to increase power conversion efficiency. It enhances short-circuit current and fill factor, contributing to higher efficiency in energy conversion (Jeong et al., 2011).

  • Organic Chemistry and Catalysis : This compound has been investigated for its role in various organic synthesis and catalysis processes, such as in the N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly, which is pivotal in producing chemicals found in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

properties

IUPAC Name

4-(4,4,4-trifluorobutoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAOZGGKBHVHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,4-Trifluorobutoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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